
Flavin adenine dinucleotide
Übersicht
Beschreibung
Flavin adenine dinucleotide (FAD) is a redox-active coenzyme derived from riboflavin (vitamin B₂). It consists of an isoalloxazine ring (flavin moiety), ribitol (a sugar alcohol), and an adenosine monophosphate (AMP) group linked via a pyrophosphate bridge . FAD exists in two forms: oxidized (FAD) and reduced (FADH₂). The isoalloxazine ring undergoes reversible reduction by accepting two electrons and one proton, forming FADH₂, which participates in electron transport chains and metabolic pathways such as the citric acid cycle and fatty acid β-oxidation . FAD is tightly bound (non-covalently or covalently) to enzymes like succinate dehydrogenase and acyl-CoA dehydrogenases, where it facilitates electron transfer .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Flavin-Adenin-Dinukleotid kann enzymatisch aus Riboflavin durch eine Reihe von Phosphorylierungs- und Adenylierungsreaktionen synthetisiert werden. Die beteiligten Schlüsselenzyme sind Riboflavin-Kinase, die Riboflavin in Flavin-Mononukleotid umwandelt, und Flavin-Mononukleotid-Adenylyltransferase, die Flavin-Mononukleotid in Flavin-Adenin-Dinukleotid umwandelt .
Industrielle Produktionsmethoden: Die industrielle Produktion von Flavin-Adenin-Dinukleotid beinhaltet typischerweise mikrobielle Fermentationsprozesse unter Verwendung gentechnisch veränderter Bakterien- oder Hefestämme, die die notwendigen Enzyme überexprimieren. Diese Mikroorganismen werden in Bioreaktoren unter kontrollierten Bedingungen kultiviert, um die Ausbeute an Flavin-Adenin-Dinukleotid zu optimieren .
Analyse Chemischer Reaktionen
Reaktionstypen: Flavin-Adenin-Dinukleotid durchläuft verschiedene Arten von Reaktionen, hauptsächlich Oxidation und Reduktion. Es kann Elektronen und Protonen aufnehmen oder abgeben und zwischen seinen verschiedenen Redoxzuständen wechseln. Die vollständig oxidierte Form (Chinon) kann zwei Elektronen und zwei Protonen aufnehmen, um die vollständig reduzierte Form (Hydrochinon) zu werden. Die Semiquinonform kann entweder durch Reduktion der Chinonform oder Oxidation der Hydrochinonform gebildet werden .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in Reaktionen mit Flavin-Adenin-Dinukleotid verwendet werden, sind molekularer Sauerstoff, Wasserstoffperoxid und verschiedene organische und anorganische Substrate. Die Reaktionen laufen typischerweise unter physiologischen Bedingungen ab, wie z. B. neutralem pH-Wert und moderaten Temperaturen .
Hauptprodukte: Die Hauptprodukte, die aus Reaktionen mit Flavin-Adenin-Dinukleotid gebildet werden, hängen vom jeweiligen enzymatischen Kontext ab. Beispielsweise ist Flavin-Adenin-Dinukleotid in der Elektronentransportkette an der Produktion von Adenosintriphosphat durch oxidative Phosphorylierung beteiligt .
Wissenschaftliche Forschungsanwendungen
Biochemical Applications
FAD acts as a cofactor for various enzymes, facilitating essential biochemical reactions.
Metabolic Pathways
FAD is integral to several metabolic pathways:
- Electron Transport Chain : FAD is a key component of the electron transport chain, participating in oxidative phosphorylation.
- Fatty Acid Oxidation : It plays a role in the beta-oxidation of fatty acids, aiding in energy production.
- Amino Acid Metabolism : FAD-dependent enzymes are involved in the catabolism of amino acids.
Pathway | Role of FAD |
---|---|
Electron Transport | Acts as an electron carrier |
Fatty Acid Oxidation | Catalyzes the oxidation of fatty acids |
Amino Acid Catabolism | Facilitates reactions involving amino acids |
Enzymatic Reactions
FAD is utilized by various flavoproteins that catalyze redox reactions:
- D-amino acid oxidase
- L-amino acid oxidase
- Succinate dehydrogenase
These enzymes are vital for metabolic regulation and energy production.
Medical Applications
FAD has therapeutic uses, particularly in treating conditions linked to vitamin B2 deficiency.
Clinical Uses
FAD is used in ophthalmology to treat diseases resulting from riboflavin deficiency, such as keratitis and blepharitis. In Japan, it is marketed under the name Adeflavin for these indications .
Drug Development
Recent studies have explored FAD's potential in drug discovery:
- Targeting Cancer : Research utilizing TCMBank has identified FAD as a lead compound targeting PGK1 for colorectal cancer treatment. The integration of artificial intelligence in drug discovery has accelerated the identification of effective treatments .
Analytical Chemistry
FAD's intrinsic fluorescence properties make it valuable in analytical applications.
Fluorescence Analysis
The fluorescence of FAD can be used to monitor metabolic changes and enzyme activity:
- Energy Metabolism Studies : Monitoring FAD fluorescence provides insights into mitochondrial redox potential changes during cellular respiration .
- Biosensors : FAD-containing enzymes, such as glucose oxidase (GOx), are employed in biosensors for glucose detection, where FAD facilitates the oxidation of glucose to glucono-1,5-lactone .
Nanotechnology Applications
FAD has been encapsulated in nanocarriers for targeted drug delivery systems.
Nanomedicine
Recent studies have demonstrated the encapsulation of FAD within polymeric gold nanoparticles (PEG-AuNPs) for enhanced delivery and efficacy in cancer therapy . This approach aims to improve the bioavailability and therapeutic effects of flavoproteins involved in cellular metabolism.
Case Study 1: Drug Discovery using TCMBank
Researchers utilized TCMBank's extensive database to identify potential interactions between herbal compounds and FAD, leading to promising candidates for colorectal cancer treatment. The study employed machine learning models to predict drug-target affinities based on molecular structures .
Case Study 2: Glucose Biosensing with GOx
A study on glucose biosensors highlighted the role of FAD in GOx-mediated glucose oxidation. The sensor demonstrated high stability and reliability for real-time glucose monitoring in human serum samples .
Wirkmechanismus
Flavin adenine dinucleotide exerts its effects by acting as a coenzyme for various flavoproteins. It participates in redox reactions by cycling between its oxidized and reduced forms. The molecular targets of this compound include enzymes such as succinate dehydrogenase, α-ketoglutarate dehydrogenase, and pyruvate dehydrogenase. These enzymes are involved in critical metabolic pathways, including the citric acid cycle and the electron transport chain .
Vergleich Mit ähnlichen Verbindungen
Flavin Adenine Dinucleotide (FAD) vs. Flavin Mononucleotide (FMN)
Key Functional Differences :
- FAD’s additional AMP moiety enhances its binding affinity to enzymes, enabling prolonged catalytic cycles in multi-step redox reactions (e.g., mitochondrial electron transport) .
- FMN’s smaller size allows flexibility in single-electron transfers, as seen in bacterial luciferase .
FAD vs. Nicotinamide Adenine Dinucleotide (NAD⁺/NADH)
Research Findings :
- UV resonance Raman spectroscopy distinguishes FAD and NADH at physiological concentrations: FAD’s flavin moiety and NADH’s nicotinamide exhibit distinct vibrational modes under pH variations .
Key Research Insights
Structural Determinants of Function :
- FAD’s adenine moiety stabilizes interactions with aromatic residues in enzymes (e.g., π-π stacking in xanthine oxidase), enhancing catalytic efficiency .
- FMN’s lack of adenine reduces steric hindrance, enabling rapid electron shuttling in photolyases .
Technological Applications: FAD-based biosensors exploit its fluorescence quenching upon reduction for real-time monitoring of metabolic activity . NADH’s strong fluorescence is utilized in imaging mitochondrial dysfunction .
Pharmacological Relevance :
- Stilbenes (e.g., resveratrol) inhibit FAD-dependent xanthine oxidase by competing with the isoalloxazine binding site, reducing superoxide production .
Q & A
Basic Research Questions
Q. What are the structural and functional roles of FAD in enzymatic redox reactions?
FAD serves as a redox-active cofactor in oxidoreductases, enabling electron transfer via its isoalloxazine ring. The adenine moiety stabilizes binding to apoenzymes, while the ribityl-phosphate group facilitates conformational flexibility. For example, in glutathione reductase, FAD shuttles between oxidized (FAD) and reduced (FADH₂) states during catalysis .
- Key Data :
Enzyme System | FAD Role | Redox Potential (mV) |
---|---|---|
Acyl-CoA oxidase | Electron acceptor | -220 |
Glutathione reductase | Electron carrier | -340 |
Source: Sigma Product Information Sheets |
Q. How can FAD stability be optimized in in vitro assays?
FAD is light-sensitive and prone to degradation in aqueous solutions. To ensure stability:
- Prepare fresh solutions in deionized water or assay buffer (e.g., pH 7.5) .
- Use amber vials and minimize exposure to UV light.
- Validate concentration spectrophotometrically (ε₄₅₀ = 11.3 mM⁻¹cm⁻¹) .
Advanced Research Questions
Q. What methodological considerations are critical for quantifying FAD in mitochondrial electron transport chain studies?
- Sample Preparation : Isolate mitochondria via differential centrifugation; use protease inhibitors to prevent FAD dissociation.
- Detection : Couple HPLC with fluorescence detection (ex/em: 450/530 nm) or employ enzymatic assays (e.g., FAD-dependent acyl-CoA oxidase activity) .
- Controls : Include FAD-depleted samples (e.g., riboflavin-deficient media) to confirm specificity .
Q. How can conflicting data on FAD’s role in reactive oxygen species (ROS) generation be resolved?
Discrepancies arise from experimental models (e.g., in vitro vs. in vivo) and detection methods. To address this:
- Use genetically modified cell lines (e.g., FAD synthase knockouts) to isolate FAD-specific effects.
- Apply fluorescence lifetime imaging microscopy (FLIM) to distinguish FAD from autofluorescent compounds .
- Cross-validate with redox-sensitive probes (e.g., roGFP) .
Q. What strategies improve the reproducibility of FAD-dependent enzyme kinetics?
- Standardization : Pre-incubate enzymes with FAD to ensure cofactor saturation.
- Buffer Conditions : Maintain ionic strength (e.g., 150 mM KCl) and avoid chelators that may strip FAD.
- Data Reporting : Include raw kinetic traces and Hill coefficients to assess cooperativity .
Q. Experimental Design & Data Analysis
Q. How to design a study investigating FAD’s allosteric regulation in metabolic enzymes?
- Hypothesis : FAD binding modulates enzyme conformational states.
- Methods :
- Use stopped-flow spectroscopy to monitor real-time FAD-enzyme binding.
- Compare wild-type vs. FAD-binding pocket mutants (e.g., X-ray crystallography).
Q. What computational tools are effective for modeling FAD’s redox behavior in silico?
- Molecular Dynamics (MD) : Simulate FAD-protein interactions (e.g., GROMACS).
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate redox potentials of FAD in enzyme active sites.
- Validation : Compare computed redox potentials with experimental cyclic voltammetry data .
Q. Emerging Research Directions
Q. How can FAD’s fluorescence properties be leveraged for real-time metabolic monitoring?
FLIM enables non-invasive tracking of FAD’s redox state via lifetime shifts (τ₁ ~ 2–4 ns for oxidized FAD; τ₂ ~ 0.5–1 ns for FADH₂). Applications include:
- Mapping metabolic heterogeneity in tumors .
- Assessing mitochondrial dysfunction in neurodegenerative diseases.
Q. What are the challenges in engineering FAD-dependent enzymes for biocatalysis?
- Cofactor Retention : Use protein engineering (e.g., rational design) to enhance FAD binding affinity.
- Cofactor Regeneration : Couple with NADPH-dependent diaphorase systems for sustained activity.
- Scale-Up : Optimize expression hosts (e.g., E. coli with FAD biosynthesis pathways) .
Q. Data Presentation & Reproducibility
Q. How should FAD-related data be structured in publications to meet journal standards?
- Main Text : Summarize key findings (e.g., kinetic parameters) with references to figures/tables.
- Supplemental Data : Include raw spectra, crystallization conditions, and detailed protocols for FAD preparation .
- Ethics : Disclose any conflicts (e.g., commercial FAD sources) and cite primary literature .
Eigenschaften
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWQXMAJTJZDQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N9O15P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859284 | |
Record name | CERAPP_13213 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146-14-5 | |
Record name | flavitan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112207 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.